2-氨基-1-(3,5-二氯苯基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

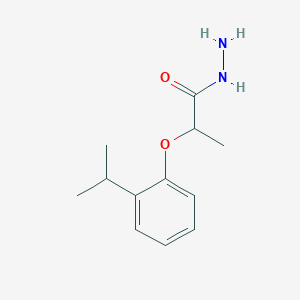

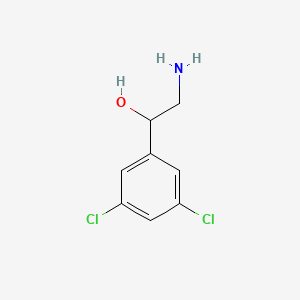

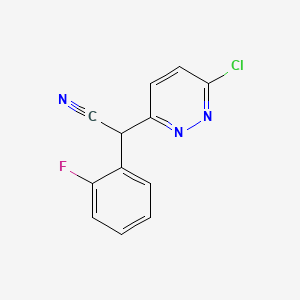

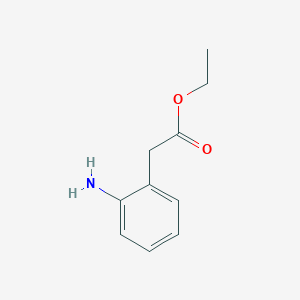

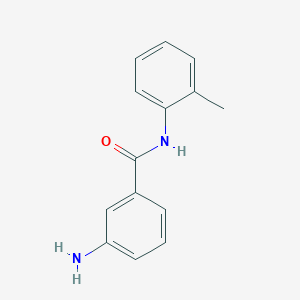

2-Amino-1-(3,5-dichlorophenyl)ethanol is a chemical compound that has been studied for its potential pharmacological properties. It is structurally related to β2 agonists such as clenproperol and clenpenterol, which are known for their effects on the adrenergic system. The compound features a dichlorophenyl group, an amino group, and an ethanol moiety, which contribute to its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of related compounds, specifically 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols, has been developed and described. These compounds are structural isomers of the β2 agonists clenproperol and clenpenterol. The methods for their synthesis involve steps that may be applicable to the synthesis of 2-Amino-1-(3,5-dichlorophenyl)ethanol, although the exact procedures and reagents may differ due to the structural differences .

Molecular Structure Analysis

The molecular structure of 2-Amino-1-(3,5-dichlorophenyl)ethanol, while not explicitly detailed in the provided papers, can be inferred to include a dichlorophenyl ring, which is known to influence the pharmacokinetic properties of the molecule. The presence of halogen atoms, such as chlorine, can prevent rapid metabolic inactivation, which is beneficial for maintaining therapeutic levels of the drug in the bloodstream .

Chemical Reactions Analysis

Although the specific chemical reactions of 2-Amino-1-(3,5-dichlorophenyl)ethanol are not detailed in the provided papers, related compounds have been shown to undergo lipase-catalyzed reactions, including alcoholysis, hydrolysis, and acylation. These reactions are important for the resolution of enantiomers, which can be crucial for the synthesis of adrenergic agents with high enantioselectivity .

Physical and Chemical Properties Analysis

The pharmacokinetics of compounds similar to 2-Amino-1-(3,5-dichlorophenyl)ethanol have been studied, revealing that increases in dosage lead to proportionate increases in maximum blood substance concentration. The time to reach maximum concentration ranges from 0.25 to 1.5 hours. The detectability of these substances in the blood can last up to 96 hours, indicating a significant duration of action. The presence of dichlorophenyl groups in the molecule is likely to contribute to these pharmacokinetic properties by preventing rapid metabolic inactivation .

科学研究应用

合成和结构异构体研究

- Glushkova、Popkov和Martsynkevich(2020年)开发了合成与2-氨基-1-(3,5-二氯苯基)乙醇结构相似的化合物的方法,例如2-(4-氨基-3,5-二氯苯基)-2-(异丙基氨基)乙醇和2-(4-氨基-3,5-二氯苯基)-2-(叔戊基氨基)乙醇。这些化合物是β2激动剂克伦普罗罗和克伦彭特罗的异构体。该研究探讨了它们在大鼠体内的药代动力学,展示了结构变化如何影响药物行为(Glushkova, Popkov, & Martsynkevich, 2020)。

生物转化和手性合成

- Miao、Liu、He和Wang(2019年)报道了2-氯-1-(2,4-二氯苯基)乙酮生物转化为(R)-2-氯-1-(2,4-二氯苯基)乙醇的过程,使用了特定的细菌菌株。这个过程展示了高立体选择性,对于药物生产中手性中间体的对映选择性合成至关重要,比如抗真菌剂米康唑(Miao, Liu, He, & Wang, 2019)。

生物活性支架的开发

- Sroor(2019年)描述了使用2-氨基-1-(2,4-二氯苯基)-4-(3,4-二甲氧基苯基)-1H-吡咯-3-羧腈作为前体合成吡咯[2,3-b]吡啶支架。这样的支架对于开发新的生物活性化合物非常有价值(Sroor, 2019)。

有机合成中的其他应用

- 各种研究已经探索了与2-氨基-1-(3,5-二氯苯基)乙醇结构相关的化合物的合成和表征,展示了它在制备用于制药和化学研究应用的多样化化学结构方面的实用性。这些包括不同醇类、酮类和其他有机化合物的合成(Wu et al., 2004),(Ni, Zhang, & Sun, 2012),(Zhu et al., 2004)。

安全和危害

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to a broad spectrum of biological activities .

Pharmacokinetics

A related compound, 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol, has been studied for its pharmacokinetics . It was found that increases in dose led to proportionate increases in the maximum blood substance concentration. Times to maximum concentration were 0.25 – 1.5 h .

Result of Action

Similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein . At the gene expression level, P53, BAX, DR4 and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated .

属性

IUPAC Name |

2-amino-1-(3,5-dichlorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8,12H,4,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDAVNPCXAGELD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396347 |

Source

|

| Record name | 2-amino-1-(3,5-dichlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78982-78-2 |

Source

|

| Record name | 2-amino-1-(3,5-dichlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-acetyl-6-[2-(dimethylamino)vinyl]-2(1H)-pyridinone](/img/structure/B1275438.png)

![4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275450.png)